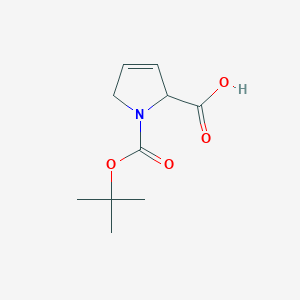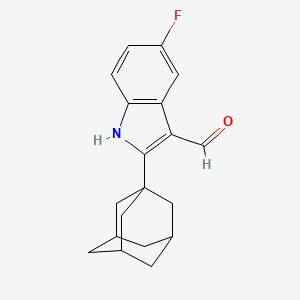
Pyrrolidine-1-carbodithioate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pyrrolidine-1-carbodithioate is a chemical compound with the molecular formula C5H8NNaS2. It is known for its role as a ligand in coordination chemistry, particularly in the formation of metal complexes. This compound is widely used in various scientific research fields due to its unique chemical properties.
Applications De Recherche Scientifique
Sodium pyrrolidine-1-carbodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and the formation of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
Sodium Pyrrolidine-1-carbodithioate: A Comprehensive Overview of its Mechanism of Action
Sodium pyrrolidine-1-carbodithioate, also known as Sodium pyrrolidinedithiocarbamate, is a chemical compound with the molecular formula C5H8NNaS2 . This compound has been widely used in various biochemical applications .
Target of Action
It has been reported to have a broad range of biochemical applications, including metal chelation, inducing cell g1 phase blockage, and inhibiting the induction of nitric oxide synthase .
Mode of Action
Sodium pyrrolidine-1-carbodithioate interacts with its targets to induce a variety of changes. For instance, it can inhibit the induction of nitric oxide synthase activity in rat alveolar macrophages . It also prevents apoptosis in human HL-60 cells and thymocytes, but interestingly, it induces apoptosis in human and rat smooth muscle cells .
Biochemical Pathways
Given its ability to inhibit nitric oxide synthase, it likely impacts the nitric oxide signaling pathway .
Result of Action
The molecular and cellular effects of Sodium pyrrolidine-1-carbodithioate’s action include the inhibition of nitric oxide synthase activity, prevention of apoptosis in certain cells, and induction of apoptosis in others .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium pyrrolidine-1-carbodithioate can be synthesized through the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of pyrrolidine in water.
- Addition of carbon disulfide to the solution.
- Introduction of sodium hydroxide to the mixture, resulting in the formation of sodium pyrrolidine-1-carbodithioate.
Industrial Production Methods
Industrial production of sodium pyrrolidine-1-carbodithioate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Complexation with Metal Ions: The compound acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur atoms.
Oxidation and Reduction: It can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Metal Complexes: Formation of stable metal complexes with transition metals.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Substituted Pyrrolidines: Products resulting from nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium pyrrolidine-1-carbodithioate: Similar in structure but with ammonium instead of sodium.
Pyrrolidine-1-carbodithioic acid: The parent acid form of the compound.
Pyrrolidine-1-dithiocarboxylic acid ammonium salt: Another derivative with ammonium as the counterion.
Uniqueness
Sodium pyrrolidine-1-carbodithioate is unique due to its sodium counterion, which influences its solubility and reactivity compared to its ammonium and acid counterparts. Its ability to form stable metal complexes and participate in redox reactions makes it a valuable compound in various scientific research fields.
Propriétés
Numéro CAS |
872-71-9 |
|---|---|
Formule moléculaire |
C5H9NNaS2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
sodium;pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8); |
Clé InChI |
HEERHKWUFYQKJG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)[S-].[Na+] |
SMILES canonique |
C1CCN(C1)C(=S)S.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)







